

selectivity profile of MLN120B compared to other kinase inhibitors

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Compound of Interest		
Compound Name:	MLN120B	
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MLN120B: A Comparative Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the kinase inhibitor **MLN120B** with other relevant inhibitors, focusing on its selectivity profile. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Comparative Selectivity of MLN120B

MLN120B is a potent and highly selective inhibitor of IkB kinase β (IKK β), a key enzyme in the canonical NF-kB signaling pathway.[1] Its high selectivity is a critical attribute, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50) of **MLN120B** and other notable IKK inhibitors against their primary targets and other kinases. This data, compiled from various sources, highlights the selectivity profile of each compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.



Inhibitor	Primary Target(s)	IC50 (nM)	Other Notable Kinase Activities (IC50 in nM)
MLN120B	ΙΚΚβ (ΙΚΚ2)	45	Does not inhibit other IKK isoforms at concentrations below 50,000 nM.[1]
PS-1145	ΙΚΚβ	88	-
BMS-345541	ΙΚΚβ, ΙΚΚα	300 (ΙΚΚβ), 4000 (ΙΚΚα)	-
SC-514	ΙΚΚβ	3000-12000	Does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases.
LY2409881	ικκβ	30	>10-fold selectivity over IKKα and other common kinases.[2]
IKK-16	IKKβ, IKK complex, IKKα	40 (ΙΚΚβ), 70 (ΙΚΚ complex), 200 (ΙΚΚα)	-
TPCA-1	ικκβ	17.9	22-fold selectivity over IKKa.[2]
MRT67307	IKKε, TBK1	160 (ΙΚΚε), 19 (ΤΒΚ1)	Does not inhibit IKKα or IKKβ even at 10,000 nM. Also a potent inhibitor of ULK1 (45 nM) and ULK2 (38 nM).[2]
BAY-985	ΤΒΚ1, ΙΚΚε	2 (TBK1, low ATP), 30 (TBK1, high ATP), 2 (ΙΚΚε)	-



Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development and application. Biochemical assays are fundamental in quantifying the potency of an inhibitor against a panel of kinases. Below is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 value of an inhibitor, such as the ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol outlines the steps to measure the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Purified recombinant kinase (e.g., IKKβ)
- Kinase-specific substrate
- ATP solution
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- Test inhibitor (e.g., MLN120B) dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 96-well or 384-well white assay plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in 100% DMSO.



- Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
- Prepare a solution of the kinase in kinase assay buffer.
- Prepare a solution of the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

Kinase Reaction:

- Add the inhibitor dilutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Add the kinase solution to all wells except the negative control.
- Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

ADP Detection:

- After the kinase reaction incubation, add the ADP-Glo[™] Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.

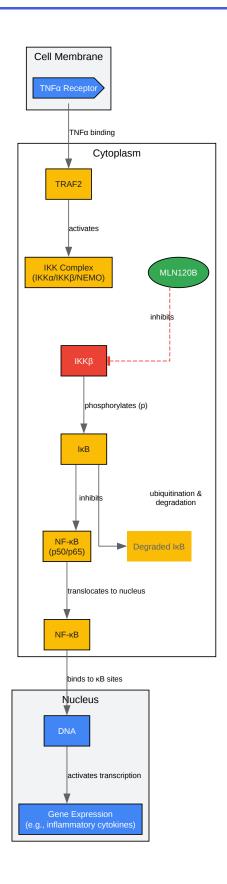


- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **MLN120B** and the experimental process for its evaluation, the following diagrams are provided in the DOT language for Graphviz.

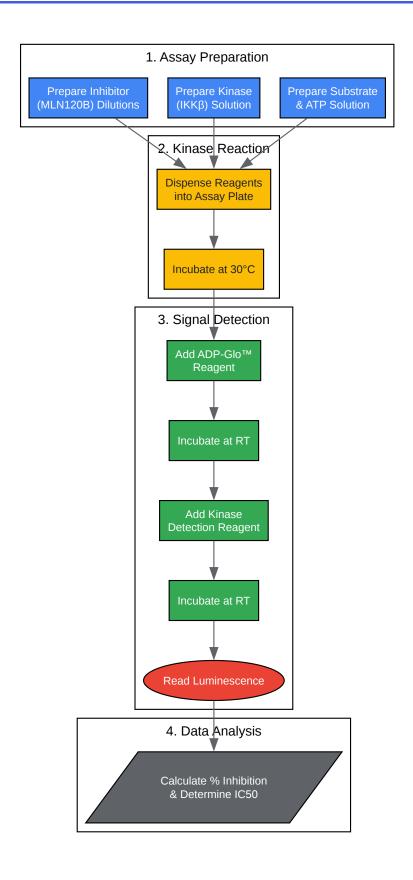




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Caption: Canonical NF-kB signaling pathway and the inhibitory action of MLN120B.





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Caption: Experimental workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

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References

- 1. selleckchem.com [selleckchem.com]
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